6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine
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Overview
Description
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine is a chemical compound with the molecular formula C12H20N4O and a molecular weight of 236.31 g/mol This compound is characterized by the presence of a piperazine ring substituted with a 2-methoxyethyl group and a pyridine ring substituted with an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine typically involves the reaction of 2-chloro-5-nitropyridine with various R2 groups to form intermediate compounds, which are then reduced and coupled with other agents to yield the target compound . The reaction conditions often include the use of solvents such as dichloromethane (DCM) and methanol, with reactions carried out at elevated temperatures (e.g., 80°C) and under specific pH conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability. Techniques such as chromatography and crystallization may be employed for purification .
Chemical Reactions Analysis
Types of Reactions
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate, particularly in the treatment of diseases such as tuberculosis.
Biological Research: It is used in studies involving molecular interactions and docking studies to evaluate its suitability for further development.
Industrial Applications: The compound may be used in the synthesis of other chemical compounds and intermediates.
Mechanism of Action
The mechanism of action of 6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: This compound has similar structural features and is studied for its anti-tubercular activity.
N-(2-(Piperazin-1-yl)ethyl)pyrazine-2-carboxamide: Another compound with a piperazine moiety, known for its anti-mycobacterial activity.
Uniqueness
6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C12H20N4O |
---|---|
Molecular Weight |
236.31 g/mol |
IUPAC Name |
6-[4-(2-methoxyethyl)piperazin-1-yl]pyridin-3-amine |
InChI |
InChI=1S/C12H20N4O/c1-17-9-8-15-4-6-16(7-5-15)12-3-2-11(13)10-14-12/h2-3,10H,4-9,13H2,1H3 |
InChI Key |
DCQLYVDTVUKQNE-UHFFFAOYSA-N |
Canonical SMILES |
COCCN1CCN(CC1)C2=NC=C(C=C2)N |
Origin of Product |
United States |
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